MEK-1 Inhibitory Potency: Debromohymenialdisine vs. 10Z-Hymenialdisine
Debromohymenialdisine exhibits an IC50 of 881 nM against MEK-1, whereas its structural analog 10Z-hymenialdisine demonstrates an IC50 of 6 nM in the same Raf/MEK-1/MAPK signaling cascade assay [1]. This represents an approximately 147-fold difference in potency.
| Evidence Dimension | MEK-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 881 nM |
| Comparator Or Baseline | 10Z-hymenialdisine: 6 nM |
| Quantified Difference | ~147-fold lower potency for debromohymenialdisine |
| Conditions | In vitro Raf/MEK-1/MAPK signaling cascade assay |
Why This Matters
This pronounced potency differential dictates that debromohymenialdisine cannot functionally replace hymenialdisine in MEK-1-centric studies, making it a critical negative control or a tool for probing MEK-1-independent effects.
- [1] Tasdemir D, Mallon R, Greenstein M, Feldberg LR, Kim SC, Collins K, Wojciechowicz D, Mangalindan GC, Concepción GP, Harper MK, Ireland CM. Aldisine alkaloids from the Philippine sponge Stylissa massa are potent inhibitors of mitogen-activated protein kinase kinase-1 (MEK-1). J Med Chem. 2002 Jan 17;45(2):529-32. View Source
